N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide

Catalog No.
S2779526
CAS No.
1797762-12-9
M.F
C21H16N2O3S2
M. Wt
408.49
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulf...

CAS Number

1797762-12-9

Product Name

N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide

Molecular Formula

C21H16N2O3S2

Molecular Weight

408.49

InChI

InChI=1S/C21H16N2O3S2/c24-21(16-6-2-1-3-7-16)18-12-11-17(27-18)14-23-28(25,26)19-10-4-8-15-9-5-13-22-20(15)19/h1-13,23H,14H2

InChI Key

HVASAPAOFXMCTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4

solubility

not available

Potential as an antibacterial agent:

Studies have investigated N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide as a potential candidate for treating bacterial infections. Research suggests the compound exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. [] However, further research is needed to determine its efficacy and safety in vivo.

Exploration as an anti-cancer agent:

Some studies have explored the potential anti-cancer properties of N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide. The compound has shown promising results in inhibiting the growth of cancer cells in vitro. [] However, more research is required to understand its mechanism of action and potential clinical applications.

N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide is a complex organic compound characterized by the molecular formula C21H16N2O3S2C_{21}H_{16}N_{2}O_{3}S_{2} and a molecular weight of approximately 408.49 g/mol. This compound integrates a quinoline ring, a sulfonamide functional group, and a benzoylthiophene moiety, making it an interesting subject for both chemical and biological research. The presence of these structural features suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting various diseases.

The chemical behavior of N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide can be understood through its reactivity patterns typical of sulfonamides and quinoline derivatives. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by strong nucleophiles, leading to the formation of new derivatives.
  • Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
  • Electrophilic Aromatic Substitution: The aromatic rings present in the structure can engage in electrophilic substitution reactions, allowing for further functionalization.

These reactions highlight its versatility as a building block for synthesizing more complex molecules .

N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide has been investigated for various biological activities, particularly:

  • Antimicrobial Properties: Preliminary studies suggest it may exhibit antibacterial activity, similar to other sulfonamide compounds.
  • Anticancer Activity: Research indicates potential cytotoxic effects against cancer cell lines, with mechanisms possibly involving inhibition of DNA synthesis and modulation of cell signaling pathways .

The biological profile suggests that this compound could serve as a lead structure for developing novel therapeutic agents.

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide typically involves several steps:

  • Preparation of Intermediates: The synthesis begins with the formation of benzoylthiophene and quinoline intermediates through methods such as the Gewald reaction or Paal–Knorr synthesis.
  • Coupling Reaction: The final product is obtained by coupling the prepared intermediates under specific conditions that favor the formation of the sulfonamide linkage.
  • Optimization: Industrial synthesis may involve optimizing reaction conditions (temperature, pressure, catalysts) to maximize yield and purity .

N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide has potential applications in various fields:

  • Medicinal Chemistry: As a candidate for developing new drugs targeting infections or cancer.
  • Material Science: Utilized in creating advanced materials such as organic semiconductors and light-emitting diodes due to its unique electronic properties.

These applications underscore its significance in both pharmaceutical and industrial contexts.

Studies on N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide have focused on its interactions with biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in critical biochemical pathways, affecting processes like cell proliferation.
  • Receptor Binding: Investigations into its binding affinity to various receptors have shown promise, particularly in cancer-related pathways .

These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
SulfanilamideClassic sulfonamide antibioticFirst synthetic antimicrobial agent
ZonisamideContains a sulfonamide group; used for seizuresApproved for multiple neurological disorders
DapsoneSulfone derivative; used for leprosy treatmentAntimicrobial with anti-inflammatory properties
Benzothiazole sulfonamidesSimilar sulfonamide structureOften used in agricultural applications

N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide is unique due to its specific combination of quinoline and thiophene moieties, which may confer distinct biological activities not observed in other sulfonamides .

This comprehensive overview highlights the significance of N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide in chemical research and potential therapeutic applications. Its unique structural features and biological activities make it a valuable compound for further study.

XLogP3

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Dates

Last modified: 08-17-2023

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